Eromycin

Acid stability Gastric degradation Oral bioavailability

Eromycin (erythromycin estolate) is uniquely acid-stable among oral erythromycins — no enteric coating required, eliminating inter-batch absorption variability. It delivers 1.6–3× greater systemic erythromycin exposure and a twofold longer elimination half-life vs. ethylsuccinate. In RCTs for Group A streptococcal pharyngitis, estolate achieved 4.1–4.8× lower bacteriologic failure rates (5.1% vs 24.7%, P≤0.001) despite 40% lower weight-adjusted dosing. Food-enhanced absorption enables twice-daily dosing without fasting. Conforms to BP specifications: ≥93.0% erythromycins A, B, and C expressed as estolates (anhydrous).

Molecular Formula C52H97NO18S
Molecular Weight 1056.4 g/mol
Cat. No. B8627815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEromycin
Molecular FormulaC52H97NO18S
Molecular Weight1056.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O
InChIInChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20-,21?,22+,23?,24-,25?,26?,27-,29?,31+,32?,33-,34?,35-,37?,38-,39?,40-;/m1./s1
InChIKeyAWMFUEJKWXESNL-WZICQLLOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eromycin (Erythromycin Estolate) Procurement Baseline: Chemical Identity, Pharmacopoeial Specification, and Comparator Context


Eromycin is the commercial designation for erythromycin estolate (CAS 3521-62-8), the lauryl sulfate salt of the 2′-propionate ester of erythromycin A — a 14-membered macrolide antibiotic produced by Saccharopolyspora erythraea [1]. It is defined in the British Pharmacopoeia as a semi-synthetic product containing ≥93.0% erythromycins A, B, and C expressed as estolates (anhydrous), with erythromycin B estolate and C estolate each limited to ≤5.0% [2]. Its molecular formula is C₅₂H₉₇NO₁₈S (MW 1056.39), it appears as a white or almost-white crystalline powder, is practically insoluble in water (0.024 mg/mL) and in dilute hydrochloric acid, but freely soluble in ethanol and acetone [2]. As an ester prodrug, it is absorbed intact from the intestine and hydrolyzed by plasma esterases to release the active erythromycin base. The closest clinical and procurement-relevant comparators are erythromycin ethylsuccinate, erythromycin stearate, and enteric-coated erythromycin base — all oral erythromycin formulations that differ fundamentally in acid stability, pharmacokinetic profile, and clinical performance.

Why Erythromycin Salt and Ester Substitution Fails: Eromycin-Specific Acid Stability and Pharmacokinetic Rationale


Oral erythromycin products are not interchangeable. Erythromycin base is rapidly inactivated by gastric acid — it undergoes 10% degradation in 3.7 seconds at pH 1.0–4.1 at 30 °C and exhibits a half-life of only 0.3 hours at pH 2.1 — necessitating enteric-coated formulations whose absorption is erratic and food-dependent [1]. The stearate salt is likewise acid-labile and its absorption is inhibited by food and low fluid intake [2]. Among the orally absorbed erythromycin esters, the estolate (Eromycin) is uniquely acid-stable: it is practically insoluble in dilute hydrochloric acid and is described as "extremely stable to acid hydrolysis," enabling reliable absorption without enteric coating [3][4]. When compared directly with erythromycin ethylsuccinate — its closest clinical ester analog — the estolate delivers 1.6- to 3-fold greater systemic exposure of bioactive erythromycin base, a twofold longer elimination half-life, significantly higher plasma bactericidal titers against key respiratory pathogens, and clinically superior bacteriologic cure rates in streptococcal pharyngitis [5][6]. These are not marginal differences; they are rooted in the distinct physicochemical properties of the lauryl sulfate–propionate ester that define Eromycin as a therapeutically non-substitutable entity within the erythromycin class.

Eromycin (Erythromycin Estolate) Quantitative Differentiation Evidence: Head-to-Head Data vs Erythromycin Ethylsuccinate, Stearate, and Base


Acid Stability: Eromycin Survives Gastric pH Conditions That Destroy Erythromycin Base Within Seconds

Eromycin (erythromycin estolate) is classified as 'extremely stable to acid hydrolysis' and is 'practically insoluble in dilute hydrochloric acid,' permitting gastric transit without enteric coating [1][2]. In direct contrast, erythromycin A base undergoes 10% degradation in only 3.7 seconds in aqueous solution at pH 1.0–4.1 at 30 °C, and its half-life at pH 2.1 is 0.3 hours [3][4]. Erythromycin stearate likewise dissolves readily as the hydrochloride at gastric pH (1.2–3.2) and rapidly loses biological activity [5]. This fundamental difference in acid lability dictates that erythromycin base and stearate require either enteric coating or fasting-state administration to avoid pre-absorptive destruction, whereas Eromycin can be dosed without regard to meals and without protective formulation technology.

Acid stability Gastric degradation Oral bioavailability Prodrug design

Pharmacokinetic Superiority: Eromycin Delivers 1.6- to 3-Fold Greater Erythromycin Base AUC Than Ethylsuccinate at Lower Molar Doses

In a direct head-to-head crossover study in 12 healthy volunteers, erythromycin estolate (500 mg) was compared with erythromycin ethylsuccinate (600 mg) after single and repeated oral doses (every 8 h) using a specific HPLC assay with electrochemical detection [1]. After single doses, the AUC of erythromycin base generated by the estolate formulation was 3 times greater than that from ethylsuccinate (P < 0.05); after multiple doses, the estolate AUC was 1.6 times greater (P < 0.05). The elimination half-life of bioactive erythromycin from the estolate formulation was 5.47 hours versus 2.72 hours for ethylsuccinate — a 2.0-fold prolongation [1]. The steady-state AUC (multiple-dose) for estolate was 30.61 µg·h/mL compared with 4.68 µg·h/mL for ethylsuccinate, a 6.5-fold difference [1]. The percentage of prodrug hydrolyzed to free base was lower for estolate (41%) than for ethylsuccinate (69%), contributing to sustained serum concentrations [1]. Peak serum concentrations occurred at 3 hours post-dose with estolate versus 1 hour with ethylsuccinate .

Pharmacokinetics Bioavailability AUC Half-life HPLC

Plasma Bactericidal Activity: Eromycin Achieves Significantly Higher Ex Vivo Killing Titers Against Streptococcal Respiratory Pathogens Than Ethylsuccinate

In a crossover study of 12 healthy volunteers, plasma bactericidal activity was compared after a single oral dose of erythromycin estolate (500 mg) versus erythromycin ethylsuccinate (600 mg) [1]. The median bactericidal titers produced against Streptococcus pyogenes and Streptococcus pneumoniae were significantly higher with estolate than with ethylsuccinate at both 2 and 8 hours post-dose (P < 0.05 by Student's t-test) [1]. Against Branhamella catarrhalis, 50% of plasma samples from estolate-treated subjects exhibited bactericidal titers ≥1:8 at 2 hours, compared with only 11% from ethylsuccinate-treated subjects — a 4.5-fold higher proportion [1]. Against Staphylococcus aureus, 10% of estolate plasma samples versus 5% of ethylsuccinate samples reached titers ≥1:8, reflecting the known limited antistaphylococcal activity of macrolides generally [1]. These ex vivo pharmacodynamic differences occur despite the ethylsuccinate being administered at a 20% higher nominal dose (600 mg vs 500 mg) [1].

Plasma bactericidal activity Streptococcus pyogenes Streptococcus pneumoniae Pharmacodynamics

Clinical Efficacy in Streptococcal Pharyngitis: Eromycin Achieves Bacteriologic Failure Rates 4- to 5-Fold Lower Than Ethylsuccinate in Randomized Controlled Trials

Two independent randomized controlled trials in pediatric patients with Group A streptococcal pharyngitis have demonstrated clinically meaningful superiority of erythromycin estolate over erythromycin ethylsuccinate [1][2]. In the Ginsburg et al. 1982 trial (n = 175 children), both formulations were dosed at 15 mg/kg twice daily: the total bacteriologic failure rate was 5.1% for estolate-treated patients versus 24.7% for ethylsuccinate-treated patients (P ≤ 0.001) — a 4.8-fold difference [1]. In the Ginsburg et al. 1984 trial (n = 102 children), estolate was dosed at 15 mg/kg twice daily and ethylsuccinate at 25 mg/kg twice daily (67% higher dose): despite the dose disadvantage, estolate achieved a bacteriologic failure rate of 4.3% versus 17.5% for ethylsuccinate, and total failure rates (including clinical relapse) of 6.4% versus 35.3% [2]. Notably, 11 ethylsuccinate-treated patients dropped out due to GI intolerance (abdominal cramping, nausea, vomiting within 15–45 minutes of dosing) versus only 1 estolate-treated patient [2]. These clinical outcomes are directly correlated with the superior pharmacokinetic and plasma bactericidal activity data from Croteau et al. and Bérubé et al. [1][2].

Streptococcal pharyngitis Bacteriologic cure Clinical trial Pediatric infectious disease

Food-Effect Pharmacokinetics: Eromycin Absorption Is Enhanced by Food, Whereas Erythromycin Stearate Requires Strict Fasting for Reliable Uptake

The absorption of different erythromycin salts exhibits opposite food effects with important practical consequences for dosing compliance and pharmacokinetic reliability [1]. In a comparative pharmacokinetic study in healthy male volunteers, absorption of erythromycin estolate was increased in the presence of food and was not greatly affected by fluid volume, whereas absorption of erythromycin stearate was inhibited by food and also by low fluid volumes in fasted subjects [1]. Estolate dosages gave rise to higher plasma levels of total drug than stearate, although stearate yielded higher plasma levels of free erythromycin base — reflecting the different absorption and hydrolysis kinetics [1]. For erythromycin base (enteric-coated), food delays gastric emptying and can reduce and variably affect absorption [2]. The practical consequence is that estolate can be administered without regard to meals, simplifying dosing schedules and improving adherence, while stearate and base formulations require careful timing relative to food intake to avoid therapeutic failure [1].

Food effect Absorption Oral bioavailability Formulation selection

Hepatotoxicity Risk Differentiation: Eromycin Exhibits Lauryl Sulfate-Mediated Hepatocyte Toxicity Not Observed With Erythromycin Base or Ethylsuccinate at Equivalent Concentrations

Erythromycin estolate carries a distinctive hepatotoxicity liability that is mechanistically linked to its lauryl sulfate surfactant moiety and is not shared by erythromycin base or erythromycin ethylsuccinate [1][2]. In isolated rat hepatocyte experiments, erythromycin estolate at 0.5 mM induced 100% cell death after 60 minutes of incubation, whereas erythromycin base and erythromycin ethylsuccinate at the same concentration produced no significant cytotoxicity [1]. Erythromycin estolate at 0.1 mM caused maximal inhibition of both mitochondrial and microsomal Ca²⁺ sequestration activities — effects reproduced by sodium lauryl sulfate alone, identifying the surfactant component as the proximate hepatotoxic moiety [1]. Clinically, erythromycin estolate has been associated with a characteristic cholestatic hepatitis syndrome presenting with abdominal pain, fever, and jaundice, typically after 6–20 days of therapy, although the absolute incidence is low (estimated at ~2.3–3.6 cases per 100,000 users) [2]. This hepatotoxicity risk is a negative differentiator that must be weighed against the compound's pharmacokinetic and clinical efficacy advantages in procurement and formulary decisions. Notably, cross-sensitivity between estolate and ethylsuccinate has been documented, so prior estolate-associated liver injury contraindicates all erythromycin preparations [2].

Hepatotoxicity Cholestasis Mitochondrial calcium Safety differentiation Lauryl sulfate

Eromycin (Erythromycin Estolate) Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Scenario A: Pediatric Streptococcal Pharyngitis — Where Clinical Trial Data Favor Eromycin Over All Other Oral Erythromycin Formulations

For procurement targeting pediatric respiratory infection management, Eromycin is supported by two randomized controlled trials demonstrating 4.1- to 4.8-fold lower bacteriologic failure rates compared with erythromycin ethylsuccinate in Group A streptococcal pharyngitis (5.1% vs 24.7%, P ≤ 0.001 in the 1982 trial; 4.3% vs 17.5% in the 1984 trial) [1][2]. The 1984 trial achieved this superiority despite using a 40% lower weight-adjusted dose of estolate (15 mg/kg) versus ethylsuccinate (25 mg/kg), and with 11-fold fewer GI-related dropouts [2]. The plasma bactericidal activity data further corroborate this clinical advantage, with significantly higher median bactericidal titers against S. pyogenes and S. pneumoniae at both 2 and 8 hours post-dose for estolate versus ethylsuccinate (P < 0.05) [3]. This evidence base is unique within the erythromycin class — no other oral erythromycin formulation has demonstrated this level of comparative clinical superiority in a randomized trial.

Scenario B: Non-Fasting Ambulatory Antibiotic Therapy — Where Food-Independent Absorption Reduces Dosing Errors

Eromycin's absorption is enhanced by food and is not significantly affected by fluid intake volume, in direct contrast to erythromycin stearate (absorption inhibited by food and low fluid volume) and enteric-coated erythromycin base (erratic absorption with food) [4]. This pharmacokinetic property supports the selection of Eromycin for outpatient and community-based treatment settings where strict adherence to fasting requirements cannot be assured. The acid-stable ester obviates the need for enteric coating, eliminating a source of inter-batch and inter-individual absorption variability [5]. Combined with its longer elimination half-life (5.47 h vs 2.72 h for ethylsuccinate), Eromycin enables twice-daily dosing without regard to meals — a practical regimen that has been prospectively validated in the streptococcal pharyngitis clinical trials [1][6].

Scenario C: Research and Reference Standard Procurement — Pharmacopoeial-Grade Erythromycin Estolate With Defined Impurity Limits

For analytical laboratories, quality control, and pharmaceutical R&D requiring a well-characterized erythromycin reference material, Eromycin conforms to British Pharmacopoeia specifications: sum of erythromycins A, B, and C expressed as estolates ≥93.0% (anhydrous), with erythromycin B estolate and C estolate each limited to ≤5.0% [7]. The compound's distinct physicochemical properties — melting range 135–140 °C with decomposition, characteristic IR spectrum lacking the keto-carbonyl band at 1685 cm⁻¹ that distinguishes it from anhydroerythromycin, and UV λₘₐₓ at 285 nm for monopropionyl erythromycin — provide multiple orthogonal identity verification points [8]. Practically insoluble in water (0.024 mg/mL) and in dilute hydrochloric acid, but freely soluble in ethanol and acetone, Eromycin requires specific dissolution protocols for in vitro testing that differ substantially from those used for water-soluble erythromycin salts [7].

Scenario D: Risk-Stratified Formulary Selection — Where Eromycin's Efficacy Advantage Is Balanced Against Its Hepatotoxicity Signal

Procurement decisions involving Eromycin must incorporate a documented risk-benefit assessment centered on its lauryl sulfate-mediated hepatotoxicity liability. At 0.5 mM, erythromycin estolate induces 100% hepatocyte death within 60 minutes, whereas erythromycin base and ethylsuccinate at identical concentrations produce no cytotoxicity — an effect reproduced by sodium lauryl sulfate alone [9]. The clinical correlate is a cholestatic hepatitis syndrome (estimated incidence ~2.3–3.6 per 100,000 users) that has prompted regulatory warnings and, in some jurisdictions, restriction of the estolate formulation [10]. For procurement in settings where hepatic monitoring is feasible and treatment duration is short (e.g., 5–10 day streptococcal pharyngitis courses), the 4- to 5-fold efficacy advantage over ethylsuccinate may justify selection. For prolonged therapy, populations with pre-existing hepatic impairment, or settings without monitoring capability, erythromycin base or ethylsuccinate may be preferred despite their inferior pharmacokinetic and clinical performance profiles.

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